molecular formula C12H10N2O2S B8654275 2-Benzylthio-5-nitropyridine

2-Benzylthio-5-nitropyridine

Cat. No.: B8654275
M. Wt: 246.29 g/mol
InChI Key: MGLFLVGCFWFENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylthio-5-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylthio (-S-CH₂C₆H₅) group at position 2 and a nitro (-NO₂) group at position 4. The benzylthio substituent introduces steric bulk and lipophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing electronic properties and reactivity.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-benzylsulfanyl-5-nitropyridine

InChI

InChI=1S/C12H10N2O2S/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

MGLFLVGCFWFENG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Nitro Position InChIKey (NIST)
This compound C₁₂H₁₀N₂O₂S 270.29 Benzylthio (-S-CH₂C₆H₅) 5 Not available in NIST
2-(Benzylamino)-5-nitropyridine C₁₂H₁₁N₃O₂ 253.24 Benzylamino (-NH-CH₂C₆H₅) 5 VVUDYWMNRUWUQK-UHFFFAOYSA-N
(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine C₁₃H₁₃N₃O₂ 267.27 α-Methylbenzylamino (-NH-CH(CH₃)C₆H₅) 5 Not available

Key Observations :

  • Molecular Weight: The thioether derivative (270.29 g/mol) is heavier than its amino analogs due to sulfur’s higher atomic mass.
  • Hydrogen Bonding: Amino groups (-NH-) enable hydrogen bonding, which may improve solubility in polar solvents for 2-(Benzylamino)-5-nitropyridine compared to the thioether analog.

Reactivity and Electronic Effects

  • Nitro Group Influence: The nitro group at position 5 withdraws electron density, activating the pyridine ring for nucleophilic substitution. However, the substituent at position 2 directs regioselectivity.
  • Sulfur vs. Nitrogen Reactivity: Thioethers are less nucleophilic than amines, making this compound less reactive toward electrophiles at position 2. Conversely, the α-methyl group in (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine introduces steric hindrance, further modulating reactivity .

Key Observations :

  • Limited hazard data exist for this compound, necessitating caution in handling.

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